5-Bromo-2,3-bis(chloromethyl)pyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2,3-bis(chloromethyl)pyridine hydrochloride is a chemical compound with the molecular formula C7H7BrCl3N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its reactivity and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,3-bis(chloromethyl)pyridine hydrochloride typically involves the bromination and chloromethylation of pyridine derivatives. One common method includes the reaction of 5-bromopyridine with formaldehyde and hydrochloric acid under controlled conditions to introduce the chloromethyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,3-bis(chloromethyl)pyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the reagents and conditions used. For example, substitution with amines can yield aminomethyl derivatives, while oxidation can produce carboxylated products .
Scientific Research Applications
5-Bromo-2,3-bis(chloromethyl)pyridine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor binding.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2,3-bis(chloromethyl)pyridine hydrochloride involves its reactivity with various biological and chemical targets. The chloromethyl groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This reactivity makes it useful in studying enzyme mechanisms and developing inhibitors .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(chloromethyl)pyridine hydrochloride
- 2,6-Bis(chloromethyl)pyridine
- 5-Bromopyridine-3-boronic acid
Comparison
Compared to similar compounds, 5-Bromo-2,3-bis(chloromethyl)pyridine hydrochloride is unique due to the presence of two chloromethyl groups, which enhance its reactivity and versatility in chemical synthesis. This makes it particularly valuable in applications requiring multiple functionalization sites .
Properties
Molecular Formula |
C7H7BrCl3N |
---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
5-bromo-2,3-bis(chloromethyl)pyridine;hydrochloride |
InChI |
InChI=1S/C7H6BrCl2N.ClH/c8-6-1-5(2-9)7(3-10)11-4-6;/h1,4H,2-3H2;1H |
InChI Key |
OEXBEMHZJPCCEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1CCl)CCl)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.